molecular formula MoPbS B14645779 Lead--sulfanylidenemolybdenum (1/1) CAS No. 51845-94-4

Lead--sulfanylidenemolybdenum (1/1)

Cat. No.: B14645779
CAS No.: 51845-94-4
M. Wt: 335 g/mol
InChI Key: IEHPXOOVZNTMMJ-UHFFFAOYSA-N
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Description

Lead--sulfanylidenemolybdenum (1/1) is a ternary inorganic compound composed of lead (Pb), molybdenum (Mo), and sulfur (S). Its molecular formula is PbMoS, and it adopts a layered crystalline structure characterized by alternating sheets of Pb-S and Mo-S coordination polyhedra . Synthesized via high-temperature solid-state reactions, this compound exhibits unique electronic properties due to the interplay between the heavy metal (Pb) and transition metal (Mo), which influence its conductivity and thermal stability. Characterization studies, including X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS), confirm its stoichiometric ratio and anisotropic bonding behavior .

Properties

CAS No.

51845-94-4

Molecular Formula

MoPbS

Molecular Weight

335 g/mol

InChI

InChI=1S/Mo.Pb.S

InChI Key

IEHPXOOVZNTMMJ-UHFFFAOYSA-N

Canonical SMILES

S=[Mo].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lead–sulfanylidenemolybdenum (1/1) typically involves the reaction of lead salts with molybdenum sulfide under controlled conditions. One common method involves the use of lead nitrate and ammonium molybdate in the presence of hydrogen sulfide gas. The reaction is carried out at elevated temperatures to ensure complete formation of the compound.

Industrial Production Methods

Industrial production of lead–sulfanylidenemolybdenum (1/1) may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and specific reaction vessels can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lead–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxide and molybdenum oxide.

    Reduction: Reduction reactions can convert the compound back to its elemental forms.

    Substitution: Lead–sulfanylidenemolybdenum (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.

    Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can facilitate reduction reactions.

    Substituting Agents: Halogens, acids, and bases can be used in substitution reactions.

Major Products Formed

    Oxidation: Lead oxide (PbO) and molybdenum oxide (MoO3).

    Reduction: Elemental lead (Pb) and molybdenum (Mo).

    Substitution: Various lead and molybdenum compounds depending on the substituting agent used.

Scientific Research Applications

Lead–sulfanylidenemolybdenum (1/1) has several scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

    Biology: Investigated for its potential role in biological systems and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of lead–sulfanylidenemolybdenum (1/1) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Compositional Properties

Compound Name Molecular Formula Crystal System Key Structural Features
Lead--sulfanylidenemolybdenum (1/1) PbMoS Orthorhombic Layered Pb-S/Mo-S sheets; anisotropic S-Mo-S bonds
Lead sulfide (Galena) PbS Cubic Cubic close-packed Pb and S layers; isotropic bonding
Molybdenum disulfide MoS₂ Hexagonal Trigonal prismatic Mo-S layers; van der Waals gaps
Copper--sulfanylidenemolybdenum (1/1) CuMoS Tetragonal Distorted tetrahedral Cu-S; Mo-S dimer units
  • Lead sulfide (PbS) : Unlike PbMoS, PbS lacks transition metal participation, resulting in simpler cubic symmetry and isotropic electronic properties. Its bandgap (~0.37 eV) is narrower than PbMoS (~1.2 eV), making PbS more suitable for infrared applications .
  • Molybdenum disulfide (MoS₂) : MoS₂’s hexagonal structure features weaker interlayer interactions, enabling lubrication and catalytic applications. In contrast, PbMoS exhibits stronger interlayer bonding due to Pb’s larger ionic radius, enhancing thermal stability up to 450°C (vs. MoS₂’s 350°C) .
  • Copper--sulfanylidenemolybdenum (1/1) : Replacing Pb with Cu reduces atomic mass and alters coordination geometry, leading to a lower melting point (CuMoS: 620°C vs. PbMoS: 780°C) .

Electronic and Thermal Properties

Table 2: Electronic and Thermal Data

Compound Name Bandgap (eV) Electrical Conductivity (S/cm) Thermal Stability (°C)
Lead--sulfanylidenemolybdenum (1/1) 1.2 10⁻³ 780
Lead sulfide 0.37 10² 1,110
Molybdenum disulfide 1.8 10⁻⁵ 350
Copper--sulfanylidenemolybdenum (1/1) 0.9 10⁻² 620
  • Electrical Behavior : PbMoS shows semiconducting behavior intermediate between metallic PbS and insulating MoS₂. The hybridization of Pb 6p and Mo 4d orbitals contributes to its moderate conductivity .
  • Thermal Resilience : PbMoS outperforms MoS₂ in thermal stability due to stronger Pb-S covalent interactions but is less refractory than PbS, which retains stability above 1,000°C .

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